molecular formula C18H20N2O2S B10809642 N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide

N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide

Cat. No.: B10809642
M. Wt: 328.4 g/mol
InChI Key: PTMHELPHJDFXKQ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide is a synthetic organic compound with a complex structure that includes a morpholine ring, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-bromoacetophenone with morpholine to form 2-(morpholin-4-yl)acetophenone.

    Thioether Formation: The intermediate is then reacted with thiophenol in the presence of a base such as sodium hydride to form the phenylsulfanyl derivative.

    Acetamide Formation: Finally, the phenylsulfanyl derivative is converted to the acetamide by reacting with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfurized derivatives.

    Substitution: Amide derivatives with different substituents on the nitrogen.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition, particularly those enzymes involved in the metabolism of sulfur-containing compounds. It may also serve as a ligand in the study of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)phenyl]-2-(phenylthio)acetamide
  • N-[2-(piperidin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide
  • N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfinyl)acetamide

Uniqueness

N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide is unique due to the combination of its morpholine ring and phenylsulfanyl group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-18(14-23-15-6-2-1-3-7-15)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMHELPHJDFXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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